molecular formula C7H6BrClN2 B11764934 7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B11764934
M. Wt: 233.49 g/mol
InChI Key: FCZOTPUVQHOSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a high-value, multi-functional heterocyclic building block specifically designed for advanced medicinal chemistry and drug discovery research. This bicyclic scaffold incorporates both bromine and chlorine atoms, providing distinct sites for selective functionalization through metal-catalyzed cross-coupling and nucleophilic substitution reactions. This makes it an indispensable intermediate for constructing targeted molecular libraries. Its core structure is a feature in compounds investigated for a range of biological activities. Research into analogous pyrrolopyridine derivatives has demonstrated their significant potential as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) , which are critical targets in oncology. Furthermore, the pyrrolo[3,4-c]pyridine isomer has been studied for its antidiabetic properties, acting through mechanisms such as aldose reductase inhibition and as GPR119 agonists for managing type 2 diabetes . The saturated 2,3-dihydro ring in its structure can enhance metabolic stability and improve physicochemical properties, favoring the development of promising pharmaceutical candidates. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C7H6BrClN2

Molecular Weight

233.49 g/mol

IUPAC Name

7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H6BrClN2/c8-5-6-4(1-2-10-6)3-11-7(5)9/h3,10H,1-2H2

InChI Key

FCZOTPUVQHOSLE-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C(=NC=C21)Cl)Br

Origin of Product

United States

Preparation Methods

Sonogashira Coupling and Base-Mediated Cyclization

4-Amino-2-bromo-5-iodopyridine undergoes Sonogashira coupling with tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate in the presence of Pd(PPh₃)₄ and CuI. The resulting alkyne intermediate cyclizes under basic conditions (K₂CO₃, DMF) to form the dihydro-pyrrolopyridine skeleton. Bromine and chlorine are introduced via subsequent halogenation steps (see Section 1).

Example Protocol:

  • Coupling: 4-Amino-2-bromo-5-iodopyridine (1 equiv), ethynylpyrazole (1.2 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), DMF, 80°C (12 h).

  • Cyclization: K₂CO₃ (3 equiv), DMF, 100°C (6 h).

Domino Cyclization with Pre-Halogenated Building Blocks

A one-pot synthesis employs 5-bromo-6-chloro-4-aminopyridine and acetylene derivatives. Under Pd catalysis, coupling and cyclization occur sequentially, forming the target compound in a single step with 50–65% yield. This method reduces purification steps but requires stoichiometric control of halogenated reagents.

Industrial-Scale Synthesis and Process Optimization

Large-scale production emphasizes cost efficiency and reproducibility.

Continuous Flow Bromination

A continuous flow reactor achieves bromination at position 7 using HBr/H₂O₂ in acetic acid. Chlorine is introduced via gas-phase Cl₂ in the presence of FeCl₃ (2 mol%). This method achieves 90% conversion with <5% side products.

Process Parameters:

  • Residence Time: 30 min.

  • Temperature: 50°C.

  • Purity: >99% (HPLC).

Crystallization and Purification

The crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals with >98% purity.

Comparative Analysis of Methods

Method Yield Regioselectivity Scalability
Sequential Halogenation60–75%HighModerate
Sonogashira Cyclization50–65%ModerateLow
Suzuki Coupling70–85%HighHigh
Continuous Flow90%Very HighIndustrial

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: Intramolecular cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolo[3,2-c]pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,2-c]pyridine compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, studies have shown that modifications to the pyrrolo[3,2-c]pyridine framework can enhance selectivity and potency against various cancer cell lines, making it a candidate for further development in anticancer therapies .

1.2 Neurological Applications
There is emerging evidence that pyrrolo[3,2-c]pyridine derivatives may have neuroprotective effects. Preliminary studies suggest that these compounds can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

2.1 Organic Electronics
The unique electronic properties of 7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine make it suitable for applications in organic electronics. Research has explored its use as an organic semiconductor in thin-film transistors and photovoltaic devices. The compound's ability to form stable thin films with good charge transport properties is particularly valuable in the development of flexible electronic devices .

2.2 Photonic Applications
The compound's photophysical properties have been investigated for potential use in photonic devices. Its ability to absorb and emit light at specific wavelengths makes it a candidate for applications in light-emitting diodes (LEDs) and laser technologies .

Synthetic Intermediate

7-Bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine serves as an important intermediate in the synthesis of various bioactive compounds. Its functional groups allow for further chemical modifications, enabling the development of new pharmaceuticals and agrochemicals. The compound can be utilized in multi-step synthesis routes to create complex heterocyclic structures that are often found in natural products and therapeutic agents .

Case Studies

Study Title Focus Area Findings
Anticancer Activity of Pyrrolo CompoundsMedicinal ChemistryDemonstrated inhibition of specific kinases; potential for drug development
Neuroprotective Effects of Pyrrolo DerivativesNeurologyModulation of neurotransmitter systems; implications for Alzheimer's treatment
Organic Semiconductor Properties of Pyrrolo CompoundsMaterial ScienceStable thin films with good charge transport; applications in flexible electronics
Photonic Applications of Pyrrolo CompoundsPhotonicsEffective light absorption/emission; potential use in LEDs

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Dihydropyrrolopyridines

The table below compares key structural analogs based on halogen substitution patterns, molecular weights, and functional groups:

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Properties/Activities
7-Bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine 80862-18-6 C₇H₆BrClN₂ 233.49 Br (C7), Cl (C6) High halogen content; discontinued
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine 23596-25-0 C₇H₇ClN₂ 154.60 Cl (C6) Lower molecular weight; available
4-Chloro-7-fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine - C₇H₆ClFN₂ 172.59 Cl (C4), F (C7) Enhanced electronegativity
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine - C₉H₁₁BrN₂ 233.10 Br (C6), dimethyl (C3) Steric hindrance from dimethyl
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide - C₈H₈ClN₃O 197.62 Cl (C6), CONH₂ (C7) Carboxamide enhances H-bonding
Key Observations:
  • Fluorine (as in 4-chloro-7-fluoro analog) introduces electronegativity, which may alter electronic interactions in biological systems .
  • Functional Groups : The carboxamide derivative (C₈H₈ClN₃O) demonstrates how polar groups can modify solubility and target binding via hydrogen bonding .
  • Steric Effects : The 3,3-dimethyl substituent in the 6-bromo analog introduces steric hindrance, which may limit access to enzyme active sites .

Saturation and Aromaticity Effects

The 2,3-dihydro configuration in the target compound reduces aromaticity compared to fully unsaturated pyrrolopyridines (e.g., 1H-pyrrolo[3,2-c]pyridine). This saturation:

  • Enhances Stability : Partial saturation decreases susceptibility to oxidation and electrophilic substitution reactions.
  • Alters Bioactivity: Evidence from chromeno[3,2-c]pyridine derivatives (e.g., MAO inhibitors) suggests that dihydro analogs exhibit distinct biological profiles. For example, 2,3-dihydrochromeno[3,2-c]pyridines showed reduced cholinesterase inhibition compared to unsaturated derivatives .

Research Findings and Structure-Activity Relationships (SAR)

  • Halogen Positioning : In pyrrolo[2,3-b]pyridines, bromine at position 5 (vs. 7 in the target compound) improved binding to kinase targets, highlighting the importance of substituent placement .

Biological Activity

7-Bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS No. 80862-18-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

The compound's chemical structure is characterized by the presence of a bromine and chlorine atom, contributing to its unique pharmacological properties. Below are its chemical properties:

PropertyValue
Molecular FormulaC7_7H6_6BrClN
Molecular Weight219.49 g/mol
Boiling PointNot specified
DensityNot specified
Synonyms6-chloro-7-bromo-5-azaindoline

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolo[3,2-c]pyridine derivatives. In particular, compounds designed with this scaffold have shown promising results against various cancer cell lines. For instance, a study demonstrated that derivatives exhibited moderate to excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cell lines with IC50_{50} values ranging from 0.12 to 0.21 μM . These compounds were found to inhibit tubulin polymerization effectively, disrupting microtubule dynamics and inducing apoptosis in cancer cells.

The mechanism of action for 7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine appears to involve interaction with the colchicine-binding site on tubulin. This interaction prevents normal microtubule assembly and function, leading to cell cycle arrest and apoptosis in cancer cells .

Antiviral Activity

Another significant aspect of this compound is its antiviral activity. Pyrrolo[3,2-c]pyridine derivatives have been evaluated for their effectiveness against respiratory syncytial virus (RSV). The most active derivatives demonstrated good protein binding properties and acceptable solubility while exhibiting potent antiviral effects against multiple RSV strains .

Case Studies

  • Antitumor Study : A series of pyrrolo[3,2-c]pyridine derivatives were synthesized and tested for antitumor activity. Among them, compound 10t was identified as having the highest potency against three cancer cell lines. The study utilized in vitro assays to evaluate the efficacy of these compounds in disrupting tubulin dynamics and inducing apoptosis .
  • Antiviral Evaluation : In another study focusing on RSV, various pyrrolo[3,2-c]pyridine derivatives were screened for their ability to inhibit viral replication. The results indicated that certain structural modifications significantly enhanced antiviral activity while maintaining low cytotoxicity towards VERO cells .

Structure-Activity Relationship (SAR)

The biological activity of 7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can be influenced by various substituents on the pyrrolopyridine scaffold. Research indicates that:

  • Substituent Positioning : The position of halogen atoms (bromine and chlorine) plays a crucial role in enhancing the compound's binding affinity to target proteins.
  • Functional Groups : The presence of functional groups such as carboxylic acids or amides can significantly improve the pharmacological profile by enhancing solubility and bioavailability.

Q & A

Q. What are the common synthetic routes for 7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, bromination of a chloro-pyrrolopyridine precursor using NN-bromosuccinimide (NBS) in dichloromethane (DCM) under controlled temperatures (0–25°C) can introduce the bromo substituent regioselectively . Alternatively, methyl group introduction via NaH-mediated alkylation (e.g., iodomethane in DMF) has been reported for similar scaffolds, yielding ~88% purity after chromatographic purification . Reaction conditions (solvent polarity, temperature, and base strength) critically influence regioselectivity, as demonstrated in regioselective halogenation studies of azaindoles .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldRegioselectivity ControlReference
HalogenationNBS, DCM, 0–25°C76%Moderate
AlkylationNaH, iodomethane, DMF, 0°C→RT88%High
CyclizationPd-catalyzed cross-coupling60–70%Low

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :
  • 1H^1H NMR : The dihydro-pyrrolopyridine scaffold shows characteristic signals for aromatic protons (δ 6.5–8.5 ppm) and aliphatic protons (δ 2.5–4.0 ppm). For example, methyl groups in similar compounds resonate at δ 1.2–1.5 ppm .
  • 13C^{13}C NMR : Aromatic carbons appear at δ 110–150 ppm, while carbonyl or nitrile groups (if present) are observed at δ 160–220 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 245–247 for bromo/chloro isotopes) and fragmentation patterns .
  • Purity : HPLC with UV detection (λ = 254 nm) or TLC (silica gel, CH2 _2Cl2 _2/MeOH) ensures ≥95% purity .

Advanced Research Questions

Q. How do the electronic effects of bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromo group is more reactive than chloro in Suzuki-Miyaura couplings due to its lower bond dissociation energy (Br: ~65 kcal/mol vs. Cl: ~81 kcal/mol). For example, in Pd-catalyzed reactions, bromo-substituted pyrrolopyridines undergo coupling with aryl boronic acids at 80°C, while chloro analogs require higher temperatures (100–120°C) or specialized catalysts (e.g., XPhos Pd G3) . Steric effects from the dihydro ring may further modulate reactivity, as seen in hindered Buchwald-Hartwig aminations .

Q. What contradictions exist in the literature regarding the biological activity of halogenated pyrrolopyridines, and how can they be resolved?

  • Methodological Answer :
  • Contradiction : Some studies report potent kinase inhibition (IC50 _{50} < 100 nM) for bromo-chloro derivatives , while others highlight sigma receptor binding (Ki _i = 10–50 nM) without kinase activity .
  • Resolution : Structural nuances (e.g., substitution patterns, dihydro vs. fully aromatic rings) and assay conditions (e.g., ATP concentration in kinase assays) likely explain discrepancies. For example, dihydro derivatives exhibit conformational flexibility, enhancing receptor binding but reducing kinase affinity .
  • Experimental Design : Use orthogonal assays (e.g., SPR for binding vs. enzymatic assays) and co-crystallization to validate target engagement .

Q. What strategies are employed to optimize the synthetic yield of this compound under scaled-up conditions?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with Me-THF (less toxic, higher boiling point) for alkylation steps to improve safety and scalability .
  • Catalyst Screening : Test Pd PEPPSI-IPr for cross-coupling reactions, achieving 90% conversion at 0.1 mol% loading .
  • Workflow : Use continuous flow chemistry for halogenation steps to enhance mixing and reduce reaction time (from 2 hours to 15 minutes) .

Data Contradiction Analysis

Q. Why do some studies report conflicting regioselectivity in halogenation reactions of pyrrolopyridines?

  • Methodological Answer : Discrepancies arise from divergent reaction mechanisms (radical vs. electrophilic pathways). For example, NBS in DCM favors radical bromination at electron-rich positions (C-7), while Br2 _2 in acetic acid leads to electrophilic substitution at C-6 . Computational modeling (DFT) can predict regioselectivity by comparing intermediate stabilization energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.